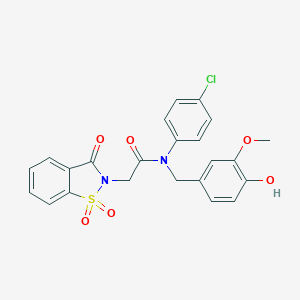
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as DAAO inhibitor, is a chemical compound used in scientific research to study the mechanism of action of D-amino acid oxidase (DAAO). DAAO is an enzyme that catalyzes the oxidative deamination of D-amino acids, which are important in regulating neurotransmission in the central nervous system. DAAO inhibitors have been found to have potential therapeutic applications in treating neurological disorders such as schizophrenia and Alzheimer's disease.
Mecanismo De Acción
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide acts as a competitive inhibitor of N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, binding to the active site of the enzyme and preventing the oxidation of D-amino acids. This leads to an increase in the levels of D-amino acids in the brain, which can have potential therapeutic effects in treating neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound is a potent inhibitor of N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, with high selectivity and low toxicity. In vivo studies have shown that the compound can increase the levels of D-amino acids in the brain, leading to potential therapeutic effects in treating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in lab experiments include its high potency and selectivity as a N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide inhibitor, as well as its low toxicity. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Direcciones Futuras
There are several future directions for research on N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the potential therapeutic applications of N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide inhibitors in treating neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide inhibitors and their effects on neurotransmission in the central nervous system.
Métodos De Síntesis
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves a multi-step process that includes the condensation of 2-(4-oxoquinazolin-3(4H)-yl)acetic acid with 1,2-dihydroacenaphthylene in the presence of a coupling agent, followed by the addition of an amine to the resulting intermediate to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been extensively used in scientific research to study the mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide plays an important role in regulating the levels of D-amino acids in the brain, which are involved in neurotransmission. By inhibiting N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, the levels of D-amino acids can be increased, leading to potential therapeutic applications in treating neurological disorders such as schizophrenia and Alzheimer's disease.
Propiedades
Nombre del producto |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide |
|---|---|
Fórmula molecular |
C22H17N3O2 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C22H17N3O2/c26-20(12-25-13-23-18-7-2-1-5-17(18)22(25)27)24-19-11-10-15-9-8-14-4-3-6-16(19)21(14)15/h1-7,10-11,13H,8-9,12H2,(H,24,26) |
Clave InChI |
RKVVDPAGYNFWLN-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)NC(=O)CN4C=NC5=CC=CC=C5C4=O |
SMILES canónico |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CN4C=NC5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B278681.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
![4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278683.png)
![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B278684.png)


![ethyl 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B278692.png)

![Ethyl 2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B278695.png)
![ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B278698.png)
